molecular formula C25H27ClN6O3 B2827377 7-[(4-chlorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 847408-48-4

7-[(4-chlorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2827377
CAS No.: 847408-48-4
M. Wt: 494.98
InChI Key: QFCGEJMHTPORKZ-UHFFFAOYSA-N
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Description

7-[(4-chlorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C25H27ClN6O3 and its molecular weight is 494.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • New derivatives of the chemical compound were synthesized and tested for various biological activities, including electrocardiographic, antiarrhythmic, and hypotensive activity. They also demonstrated affinities for alpha-adrenoreceptors, suggesting potential applications in cardiovascular research (Chłoń-Rzepa et al., 2004).
  • The compound's crystal structure was analyzed, revealing specific geometrical features. This type of study aids in understanding the molecular interactions and stability, which is crucial in drug design and development (Karczmarzyk et al., 1995).

Novel Compounds Synthesis

  • Novel compounds derived from this chemical structure were synthesized for potential applications as anti-inflammatory and analgesic agents. These compounds exhibited significant inhibitory activity on cyclooxygenase enzymes, indicating their potential use in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antihistaminic Applications

  • Derivatives of the compound were synthesized and evaluated for antihistaminic activity. Some showed promising results in inhibiting histamine-induced bronchospasm, indicating potential applications in treating allergies and asthma (Pascal et al., 1985).

Advanced Pharmaceutical Research

  • Research into the synthesis of novel derivatives of this compound has been ongoing, with applications in developing new therapeutic agents, such as saframycins, which are relevant in cancer treatment (Saito et al., 1997).
  • Studies also include the development of new xanthene derivatives for their potential use as antiasthmatic agents, indicating a broad range of therapeutic applications (Bhatia et al., 2016).

Psychotropic and Neurological Research

  • Several studies have explored the psychotropic potential of derivatives, particularly in their role as ligands for serotonin receptors. This research is significant for developing new treatments for mental health disorders such as depression and anxiety (Chłoń-Rzepa et al., 2013).

Fluorescent Ligands Development

  • The development of fluorescent ligands using derivatives of this compound has implications for visualizing specific receptors in biological research, offering new tools for cellular and molecular studies (Lacivita et al., 2009).

Mechanism of Action

Mode of Action

The mode of action of CHEMBL1444687 involves its interaction with its targets, leading to changes in cellular processes . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CHEMBL1444687 are key determinants of its bioavailability . These properties dictate how the compound is absorbed into the body, distributed to various tissues, metabolized, and ultimately excreted. Understanding these properties is crucial for predicting the compound’s pharmacokinetic behavior.

Action Environment

The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of CHEMBL1444687 . Understanding how these environmental factors affect the compound’s action is crucial for optimizing its use.

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN6O3/c1-29-23-22(24(33)28-25(29)34)32(15-17-3-5-18(26)6-4-17)21(27-23)16-30-11-13-31(14-12-30)19-7-9-20(35-2)10-8-19/h3-10H,11-16H2,1-2H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCGEJMHTPORKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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